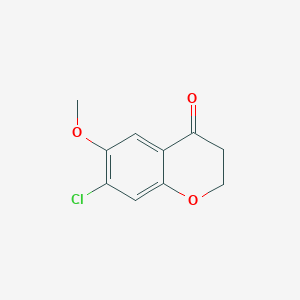

7-Chloro-6-methoxychroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

7-chloro-6-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9ClO3/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5H,2-3H2,1H3 |

InChI Key |

CUOGFMBCQLIQIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)CCO2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 6 Methoxychroman 4 One and Its Analogues

Retrosynthetic Analysis of the 7-Chloro-6-methoxychroman-4-one Scaffold

A logical retrosynthetic analysis of this compound suggests a few primary disconnection approaches. The most straightforward strategy involves the intramolecular Friedel-Crafts acylation or a related cyclization of a 3-phenoxypropanoic acid precursor. This disconnection of the C4-C4a bond leads to 3-(4-chloro-3-methoxyphenoxy)propanoic acid. This precursor, in turn, can be conceptually derived from 4-chloro-3-methoxyphenol (B1631401) and a suitable three-carbon synthon, such as 3-halopropanoic acid or β-propiolactone.

An alternative disconnection can be envisioned at the ether linkage (C6-O-C5), which would involve the reaction of a suitably substituted benzene (B151609) ring with a cyclic ether component, though this is generally a less common approach for chromanone synthesis.

Furthermore, considering the substitution pattern, another retrosynthetic pathway could involve the late-stage functionalization of a pre-formed chromanone core. For instance, one could envisage the synthesis of 6-methoxychroman-4-one (B1352115) followed by selective chlorination at the C7 position. Conversely, the synthesis of 7-chlorochroman-4-one followed by methoxylation could be another possibility, although directing the methoxy (B1213986) group to the C6 position in the presence of a deactivating chloro group at C7 would be challenging.

Established Synthetic Routes to this compound and its Precursors

Cyclization Reactions in Chromanone Synthesis (e.g., Intramolecular Oxa-Michael Additions, Aldol (B89426) Condensation)

The formation of the chromanone ring is the key step in the synthesis. Intramolecular cyclization reactions are the most common methods to achieve this.

Intramolecular Oxa-Michael Addition: This reaction involves the conjugate addition of a phenolic oxygen to an α,β-unsaturated carbonyl system. For the synthesis of substituted chromanones, this typically involves the base-catalyzed cyclization of a 2'-hydroxychalcone (B22705) or a related Michael acceptor. While this method is widely used for flavanones (2-phenylchroman-4-ones), it can be adapted for other chromanones.

Aldol Condensation: An intramolecular aldol condensation can also be employed to form the chromanone ring. This approach is particularly relevant for the synthesis of 2,3-ring-substituted chromanones. For instance, a diastereoselective organocatalytic aldol/oxa-Michael reaction has been developed to efficiently deliver medicinally relevant 2,3-ring-substituted chromanones. proquest.comresearchgate.net

A plausible and widely used method for constructing the chromanone core is the intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or triflic acid. masterorganicchemistry.com For the synthesis of this compound, the required precursor would be 3-(4-chloro-3-methoxyphenoxy)propanoic acid. The synthesis of this precursor would start from 4-chloro-3-methoxyphenol, which can be reacted with a 3-halopropanoic acid ester followed by hydrolysis, or directly with β-propiolactone. The subsequent cyclization under strong acid conditions would yield the target chromanone.

A similar approach has been used for the synthesis of 7-hydroxychroman-4-one from resorcinol, which involves the acylation with 3-chloropropionic acid followed by cyclization. acs.org

Table 1: Proposed Synthesis of this compound via Friedel-Crafts Cyclization

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Chloro-3-methoxyphenol, Ethyl 3-bromopropanoate | K₂CO₃, Acetone, Reflux | Ethyl 3-(4-chloro-3-methoxyphenoxy)propanoate |

| 2 | Ethyl 3-(4-chloro-3-methoxyphenoxy)propanoate | NaOH (aq), EtOH, Reflux; then H₃O⁺ | 3-(4-Chloro-3-methoxyphenoxy)propanoic acid |

| 3 | 3-(4-Chloro-3-methoxyphenoxy)propanoic acid | Polyphosphoric acid (PPA), Heat | This compound |

Functional Group Transformations and Derivatizations for Specific Substituent Introduction (e.g., Chlorination, Methoxylation)

The introduction of the chloro and methoxy substituents at the desired positions on the chromanone ring is a critical aspect of the synthesis.

Chlorination: Electrophilic chlorination of an activated aromatic ring is a standard method for introducing a chlorine atom. In the context of this compound synthesis, one could start with 6-methoxychroman-4-one and perform a selective chlorination. The methoxy group at C6 is an activating group and directs electrophilic substitution to the ortho and para positions. Since the para position (C8) is sterically hindered by the pyranone ring, the primary site of electrophilic attack would be the ortho position (C7 or C5). Directing the chlorination specifically to C7 over C5 would require careful control of reaction conditions. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). For example, the chlorination of benzene and its derivatives often requires a Lewis acid catalyst like FeCl₃ or AlCl₃ to activate the halogen. rawdatalibrary.net

Methoxylation: Introducing a methoxy group onto the chromanone ring can be achieved through several methods. If starting with a hydroxyl-substituted chromanone, such as 7-chloro-6-hydroxychroman-4-one, a Williamson ether synthesis using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base would be a straightforward approach. However, the synthesis of the 6-hydroxy precursor would be a key challenge. Aromatic nucleophilic substitution to introduce a methoxy group is also a possibility, but typically requires harsh conditions and an activated aromatic ring with strong electron-withdrawing groups.

Emerging and Sustainable Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient methodologies. These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve atom economy.

Metal-Free and Organocatalytic Syntheses

The use of transition metals in catalysis, while highly effective, can lead to concerns about cost, toxicity, and metal contamination in the final product. Consequently, metal-free and organocatalytic approaches have gained significant attention.

Organocatalysis, the use of small organic molecules to catalyze reactions, has been successfully applied to the synthesis of chromanone derivatives. For instance, organocatalytic domino reactions, such as Michael/hemiacetalization sequences, have been developed for the stereoselective synthesis of functionalized chromanes. nih.gov A diastereoselective organocatalytic aldol/oxa-Michael reaction has also been reported for the synthesis of 2,3-ring-substituted chromanones. proquest.comresearchgate.net These methods offer a green alternative to metal-catalyzed processes. Furthermore, metal-free syntheses of chroman-4-ones have been achieved through visible-light-driven photoredox-neutral alkene acylarylation. researchgate.net Electrochemically induced, metal-free synthesis of 2-substituted chroman-4-ones has also been recently reported. proquest.com

Table 2: Examples of Emerging Synthetic Approaches for Chromanone Derivatives

| Method | Key Features | Reactants (Example) | Catalyst/Conditions (Example) | Product (Example) | Reference |

| Organocatalytic Domino Reaction | Enantio- and diastereoselective, metal-free | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Cinchona alkaloid derivatives and amino acids | Functionalized chroman-2-ones and chromanes | nih.gov |

| Visible-Light Photoredox Catalysis | Metal-free, mild conditions | Alkenoic acids, Cyanoarenes | 3DPAFIPN (photocatalyst), P(p-tol)₃, blue LEDs | 3-(Arylmethyl)chroman-4-ones | researchgate.net |

| Electrochemical Synthesis | Metal-free, sustainable | Chromone-3-carboxylic acids, N-hydroxyphthalimide esters | Electric current | 2-Substituted chroman-4-ones | proquest.com |

Radical Cascade Annulations for Functionalized Chromanones

Radical cascade reactions have emerged as powerful tools for the construction of complex molecular architectures in a single step. These reactions often proceed under mild conditions and exhibit high functional group tolerance. The synthesis of chromanone derivatives through radical cascade annulations has been extensively explored.

Typically, these reactions involve the generation of a radical species that initiates a cascade of intramolecular cyclizations and other bond-forming events. For instance, a robust metal- and solvent-free cascade radical-induced C-N cleavage/intramolecular 6-endo-dig annulation/hydrocarbonylation has been described for the synthesis of 2-aryl-4H-chromen-4-ones. researchgate.net Another approach involves a visible-light-promoted cascade radical cyclization of alkenyl aldehydes to afford 3-substituted chroman-4-ones. nih.gov Furthermore, a (4+2) radical annulation approach has been developed for the construction of chroman frameworks via organo-photoredox catalysis. proquest.com These methods provide efficient and atom-economical routes to a wide range of functionalized chromanones.

Microwave-Assisted and Green Chemistry Principles in Chromanone Preparation

The pursuit of more efficient, sustainable, and environmentally benign chemical processes has led to the integration of innovative technologies and methodologies in synthetic organic chemistry. The preparation of chromanones, including this compound and its analogues, has significantly benefited from these advancements, particularly through the adoption of microwave-assisted synthesis and the application of green chemistry principles. These approaches address the shortcomings of traditional synthesis methods, which often involve long reaction times, harsh conditions, and the use of hazardous materials. researchgate.netnih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a non-conventional heating method that can dramatically accelerate reaction rates, increase product yields, and enhance selectivity. nih.govnih.gov Unlike conventional heating where heat is transferred through conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This efficiency often translates to shorter reaction times, reduced energy consumption, and the possibility of conducting reactions under solvent-free conditions, all of which are key tenets of green chemistry. researchgate.netnih.gov

The benefits of microwave-assisted synthesis have been demonstrated in the preparation of various chromone (B188151) and chromanone precursors. For instance, in the Claisen-Schmidt condensation to form chalcones, which are key intermediates for chromanones, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Morpholine-Based Chalcones nih.gov

| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |

|---|---|---|---|---|

| C1 | 8 | 75 | 5 | 88 |

| C6 | 10 | 72 | 8 | 85 |

| C14 | 7 | 80 | 6 | 92 |

Research has explored various microwave-assisted protocols for chromanone synthesis. One method involves the use of polyphosphoric acid (PPA) as a cyclizing agent under microwave irradiation to produce tricyclic chromanones from dicarboxylic acids. ijcce.ac.ir This approach highlights the ability of microwaves to drive reactions that might otherwise require more drastic thermal conditions. Another efficient, solvent-free methodology utilizes anhydrous potassium carbonate as a catalyst for the condensation of chromanones with aldehydes, demonstrating an environmentally benign process with a simple workup strategy. researchgate.net

Beyond the use of microwave technology, the broader principles of green chemistry are being increasingly applied to the synthesis of chromanones and related heterocyclic compounds. yale.edunih.gov These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edurroij.com

Table 2: Application of Green Chemistry Principles in Chromanone Synthesis

| Green Chemistry Principle | Application in Chromanone/Chromene Synthesis | Reference |

|---|---|---|

| Prevention of Waste | Developing high-yield reactions that minimize byproducts. | yale.edu |

| Catalysis | Using reusable, selective catalysts like magnetic nanoparticles (Fe3O4@SiO2-SO3H) instead of stoichiometric reagents. | jsynthchem.com |

| Safer Solvents and Auxiliaries | Employing solvent-free conditions or using environmentally benign solvents like water or ionic liquids. | researchgate.netresearchgate.net |

| Design for Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. | researchgate.netnih.gov |

| Reduce Derivatives | Designing synthetic routes that avoid the use of protecting groups to minimize steps and reduce waste. | yale.edunih.gov |

The development of sustainable synthetic methods is a continuous effort. Recent advances include the use of visible-light-induced protocols for 3-alkyl chromone synthesis, which are notable for being catalyst- and additive-free and operating at room temperature. researchgate.net Similarly, the use of recoverable and reusable magnetic catalysts, such as sulfonic acid-functionalized silica-coated iron oxide nanoparticles, for the production of chromeno-triazolopyrimidines showcases a highly green and sustainable approach. jsynthchem.com These catalysts are easily separated from the reaction mixture using an external magnet, which simplifies purification and reduces production costs and environmental impact. jsynthchem.com The adoption of these green and microwave-assisted methodologies is pivotal for the modern, efficient, and sustainable synthesis of this compound and its diverse analogues.

Chemical Reactivity and Transformation of 7 Chloro 6 Methoxychroman 4 One

Electrophilic and Nucleophilic Reactions at the Chromanone Core

The chromanone core of 7-Chloro-6-methoxychroman-4-one possesses sites susceptible to both electrophilic and nucleophilic attack. The reactivity is significantly influenced by the substituents on the aromatic ring and the inherent properties of the heterocyclic system.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the chromanone is activated towards electrophilic substitution by the strongly activating ortho, para-directing methoxy (B1213986) group at C6 and deactivated by the weakly deactivating ortho, para-directing chloro group at C7. The ether oxygen of the pyran ring also contributes to the activation of the aromatic ring. The directing effects of these substituents primarily guide incoming electrophiles to the C5 and C8 positions. However, the C8 position is generally more sterically hindered.

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon (C4). libretexts.orgyoutube.com This is a consequence of the polarization of the carbon-oxygen double bond, which renders the carbon atom electron-deficient. libretexts.orgsavemyexams.com Typical nucleophilic addition reactions at the carbonyl group include reactions with organometallic reagents, hydrides, and amines. libretexts.orgyoutube.comsavemyexams.com The presence of the electron-withdrawing chloro group on the aromatic ring can enhance the electrophilicity of the carbonyl carbon to some extent. Additionally, under certain conditions, nucleophilic aromatic substitution of the chloride at C7 could be envisioned, although this generally requires harsh reaction conditions or activation by a strong electron-withdrawing group in the ortho or para position.

The general mechanism for nucleophilic addition at the carbonyl carbon involves the attack of a nucleophile, which can be followed by protonation of the resulting alkoxide to form an alcohol. libretexts.org

Regioselective Modifications and Functionalization Strategies

The selective functionalization of the this compound scaffold is crucial for the synthesis of diverse derivatives. The inherent reactivity of the molecule allows for modifications at several key positions.

Functionalization at C3: The C3 position, adjacent to the carbonyl group, can be functionalized through various methods. For instance, bromination can occur at this position to introduce a leaving group, which can then be substituted by other nucleophiles or eliminated to form a chromone (B188151). acs.org Aldol-type condensations with aldehydes can also take place at the C3 position under basic conditions.

Functionalization at C2: The C2 position can be a site for the introduction of substituents, often through multi-step synthetic sequences. For example, the synthesis of 2-alkyl-substituted chroman-4-ones can be achieved through a base-mediated aldol (B89426) condensation of the corresponding 2'-hydroxyacetophenone (B8834) with an aldehyde. acs.org

Functionalization of the Aromatic Ring: As mentioned, electrophilic substitution reactions provide a direct route to functionalize the C5 and C8 positions of the aromatic ring. organic-chemistry.org The methoxy group at C6 can be demethylated to a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification.

A variety of synthetic methods have been developed for the functionalization of chromanone and chromone scaffolds, which are applicable to this compound. acs.orgorganic-chemistry.orgresearchgate.net

Table 1: Potential Regioselective Modifications of this compound

| Position | Type of Reaction | Potential Reagents/Conditions | Potential Products |

| C3 | Bromination | Pyridinium tribromide (Py·Br3) | 3-Bromo-7-chloro-6-methoxychroman-4-one |

| C3 | Aldol Condensation | Aldehydes, Base | 3-(Hydroxyalkyl)-7-chloro-6-methoxychroman-4-one |

| C4 (Carbonyl) | Reduction | Sodium borohydride (B1222165) (NaBH4) | 7-Chloro-6-methoxychroman-4-ol |

| C4 (Carbonyl) | Grignard Reaction | RMgX | 4-Alkyl-7-chloro-6-methoxychroman-4-ol |

| C5 | Electrophilic Substitution | Nitrating agents, Halogens | 5-Substituted-7-chloro-6-methoxychroman-4-one |

| C6 (Methoxy) | Demethylation | HBr, BBr3 | 7-Chloro-6-hydroxychroman-4-one |

Reaction Kinetics and Mechanistic Studies of this compound Transformations

While specific kinetic and mechanistic studies for transformations of this compound are not extensively documented in the public domain, the mechanisms of reactions common to chromanones are well-established.

Nucleophilic Addition to the Carbonyl Group: The reaction of the carbonyl group with nucleophiles proceeds through a nucleophilic addition mechanism. libretexts.orgyoutube.com The rate of this reaction is influenced by the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. The presence of the electron-withdrawing chloro group is expected to have a modest accelerating effect on the rate of nucleophilic attack compared to an unsubstituted chromanone.

Formation of Chromones: The conversion of chromanones to chromones often involves an initial functionalization at the C3 position (e.g., bromination), followed by an elimination reaction. acs.org The mechanism of the elimination step can be either E1 or E2, depending on the reaction conditions.

Mechanistic Insights from Related Compounds: Studies on related 3-formylchromone derivatives have explored their reactivity and electronic properties. The presence of substituents at the C6 position influences the electron density of the molecule, which in turn affects its reactivity. nih.gov For instance, an electron-donating group like methoxy at C6 increases the electron density on the aromatic ring.

Dimerization and Oligomerization Pathways of Related Chromanones

The dimerization and oligomerization of chromanone scaffolds are not commonly reported reaction pathways. While such reactions are well-known for simpler molecules like alkenes, the complexity of the chromanone structure makes these transformations less favorable under typical conditions. The potential for such reactions would likely depend on the specific substituents and the reaction conditions employed. For instance, the presence of reactive functional groups could potentially lead to intermolecular reactions resulting in dimers or larger molecules, but this is not a characteristic reaction of the chromanone core itself.

Stereochemical Control in Derivatization Processes

The introduction of substituents at the C2 and C3 positions of the chromanone ring can create one or more stereocenters. Achieving stereochemical control in these derivatization processes is a significant aspect of the synthesis of chiral chromanone derivatives.

Asymmetric Synthesis: Various strategies have been developed for the enantioselective synthesis of chromanones. These often involve the use of chiral catalysts or auxiliaries. For example, organocatalytic domino Michael/hemiacetalization reactions have been employed for the highly enantio- and diastereoselective synthesis of functionalized chroman-2-ones and chromanes, which can be precursors to chroman-4-ones. rsc.orgnih.govnih.gov

Diastereoselective Reactions: When a new stereocenter is created in a molecule that already contains one, the formation of diastereomers is possible. The relative stereochemistry can often be controlled by the choice of reagents and reaction conditions. For example, the bromination of a 2-substituted chroman-4-one can lead to a mixture of cis and trans diastereomers, with the ratio depending on the stability of the products and the reaction pathway. acs.org

Table 2: Examples of Stereoselective Reactions in Chromanone Synthesis

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Asymmetric Conjugate Addition | Palladium complexes with chiral PyDHIQ ligands | Enantioselective formation of chromanones with tetrasubstituted stereocenters | chemistryviews.org |

| Domino Michael/Hemiacetalization | Modularly designed organocatalysts (MDOs) | High diastereo- and enantioselectivity | rsc.orgnih.govnih.gov |

| Bromination/Elimination | Py·Br3 followed by CaCO3 | Formation of diastereomeric bromo-intermediates | acs.org |

The ability to control the stereochemistry during the synthesis of chromanone derivatives is critical for the development of new compounds with specific biological activities, as the stereoisomers of a molecule can have vastly different pharmacological properties.

Mechanistic Investigations of 7 Chloro 6 Methoxychroman 4 One S Biological Interactions in Vitro and in Silico Perspectives

Elucidation of Molecular Targets and Binding Mechanisms

Research into 7-Chloro-6-methoxychroman-4-one and its analogs has identified several key molecular targets, offering insights into its potential biological effects. The primary interactions studied involve enzyme inhibition and receptor binding.

Enzyme Inhibition Kinetics and Binding Site Analysis (e.g., SIRT2, MAO-B, α-Glucosidase)

The chroman-4-one scaffold is a known inhibitor of various enzymes, and studies on its derivatives have provided detailed kinetic and binding information.

Sirtuin 2 (SIRT2): Chroman-4-one derivatives have been identified as potent inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases and cancer. nih.govnih.gov For instance, a study on substituted chroman-4-ones revealed that compounds with substituents at the 2-, 6-, and 8-positions were the most effective inhibitors. nih.govnih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for inhibitory activity. nih.govnih.gov The unsubstituted 2-pentylchroman-4-one showed no inhibitory activity, highlighting the necessity of substituents on the aromatic ring for enzyme inhibition. nih.gov Interestingly, replacing a 6-chloro substituent with a 6-bromo substituent was well-tolerated and maintained potent inhibition. nih.gov However, a 6-methoxy group, an electron-donating group, led to a significant decrease in inhibitory activity. nih.gov Some chroman-4-one analogs exhibit slow-binding inhibition kinetics against SIRT2. researchgate.net

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolic pathway of dopamine (B1211576) and is a target for the treatment of Parkinson's disease. mdpi.comresearchgate.net Certain chroman-4-one derivatives have shown selective and reversible inhibitory activity against MAO-B. For example, 5-hydroxy-2-methyl-chroman-4-one was identified as a competitive inhibitor of MAO-B with a Ki value of 0.896 µM. nih.gov The inhibition was found to be reversible, as demonstrated by dialysis experiments. nih.gov In contrast, 7-Chloro-4-nitrobenzofurazan, a related heterocyclic compound, acts as a potent competitive inhibitor of both MAO-A and MAO-B. nih.gov

α-Glucosidase: This enzyme is a key target for managing type 2 diabetes as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. frontiersin.orgnih.gov Chromone (B188151) and chroman-4-one derivatives have been investigated as α-glucosidase inhibitors. frontiersin.orgnih.govdntb.gov.uaresearchgate.net Kinetic studies have shown that some of these compounds act as noncompetitive inhibitors of α-glucosidase. frontiersin.org The inhibitory potency of these compounds can be significantly better than the standard drug, acarbose. nih.govnih.govresearchgate.net For example, certain 7-fluorochromone based thiosemicarbazones displayed IC50 values in the low micromolar range, significantly more potent than acarbose. nih.govresearchgate.net

Below is an interactive table summarizing the enzyme inhibition data for various chroman-4-one derivatives.

| Compound/Derivative | Target Enzyme | Inhibition Type | IC50 / Ki Value | Source |

| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | - | 4.5 µM | nih.gov |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | - | 1.5 µM | nih.govnih.gov |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | Competitive | Ki = 0.896 µM | nih.gov |

| 7-fluorochromone based thiosemicarbazone (lead) | α-Glucosidase | - | 6.40 ± 0.15 μM | nih.govresearchgate.net |

| Various chroman-4-one derivatives | α-Glucosidase | Noncompetitive | Ki = 11.27 - 24.18 µM | frontiersin.org |

Receptor Ligand Binding Studies and Conformational Dynamics

Beyond enzyme inhibition, chromenone derivatives, structurally related to chroman-4-ones, have been identified as ligands for sigma (σ) receptors, which are implicated in various neurological disorders. nih.gov

Studies on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones revealed their affinity for both σ1 and σ2 receptors. nih.gov For instance, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one demonstrated a Ki value of 27.2 nM for the σ1 receptor. nih.gov Molecular modeling studies have been employed to understand the binding modes of these compounds within the receptor's binding site. nih.gov The interaction of these ligands can lead to either antagonistic or agonistic effects on the σ1 receptor. nih.gov

Cellular Pathway Modulation by this compound (In Vitro Models)

The biological activity of this compound and its analogs extends to the modulation of cellular pathways, as observed in various in vitro models.

Investigation of Intracellular Signaling Cascades

The inhibition of key enzymes like SIRT2 by chroman-4-one derivatives can directly impact intracellular signaling. SIRT2 is involved in the deacetylation of various proteins, including α-tubulin. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can affect microtubule dynamics and cell motility.

Impact on Specific Protein-Protein or Protein-DNA Interactions

While direct studies on this compound's impact on protein-protein or protein-DNA interactions are limited, the modulation of enzymes like SIRT2 implies downstream effects on such interactions. For example, since sirtuins can deacetylate histones, their inhibition can alter chromatin structure and, consequently, protein-DNA interactions, influencing gene expression.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For chroman-4-one and related structures, several key structural features have been identified that influence their biological activity.

Substituents on the Chroman Ring: The nature and position of substituents on the aromatic ring of the chroman-4-one scaffold are critical for activity. nih.govnih.gov For SIRT2 inhibition, electron-withdrawing groups at the 6- and 8-positions enhance potency. nih.govnih.gov A chloro group at the 7-position, as in the title compound, is a common feature in biologically active molecules. nih.gov In the context of α-glucosidase inhibition, the presence of a fluorine atom at the 7-position of the chromone ring has been explored in potent inhibitors. nih.govresearchgate.net Conversely, a methoxy (B1213986) group, which is electron-donating, has been shown to decrease the inhibitory activity against SIRT2 when placed at the 6-position. nih.gov

Substituents at the 2-Position: The substituent at the 2-position of the chroman-4-one ring also plays a significant role in determining biological activity. For SIRT2 inhibitors, a pentyl group at this position has been part of the most potent compounds identified in some studies. nih.gov

Side Chains: For σ receptor ligands based on the chromenone scaffold, the length and nature of the aminoalkyl side chain attached to the core structure are critical for affinity and selectivity. nih.gov

The following table provides a summary of key SAR findings for chroman-4-one and related analogs.

| Scaffold | Target | Key Structural Features for Activity | Source |

| Chroman-4-one | SIRT2 | Substituents at 2-, 6-, and 8-positions are important. Larger, electron-withdrawing groups at 6- and 8-positions are favorable. A 6-methoxy group decreases activity. | nih.govnih.govresearchgate.net |

| 4-Aminoquinolines | Antiplasmodial | 7-Chloro, 7-bromo, and 7-iodo derivatives are potent. 7-Fluoro, 7-trifluoromethyl, and 7-methoxy derivatives are less active. | nih.gov |

| Chromone-thiosemicarbazones | α-Glucosidase | The nature of the substituent on the thiosemicarbazone moiety significantly impacts inhibitory activity. | nih.govresearchgate.net |

| 4-anilino-quinazolines | EGFR/VEGFR-2 | A 6,7-dimethoxy substituent provides better inhibitory effects compared to a dioxolane ring. | nih.gov |

| Triarylethylenes | Antiproliferative/Antimetastatic | An amino substitution enhances activity. | nih.gov |

Positional Scanning and Substituent Effects on Mechanistic Activity

The biological activity of chroman-4-one derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies on various chroman-4-ones have provided critical insights into how modifications to this scaffold can modulate their biological effects.

Research into chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a class of enzymes implicated in cellular regulation and aging-related diseases, has revealed the importance of substitution patterns on the aromatic ring. Studies have shown that the introduction of larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one core is favorable for inhibitory potency. nih.gov For instance, the replacement of hydrogen with halogen atoms like chlorine or bromine at these positions can significantly enhance the compound's activity. This suggests that the electronic properties and the potential for specific interactions, such as halogen bonding, play a crucial role in the binding of these compounds to their biological targets. acs.org

To illustrate the impact of substituent modifications on the activity of the chroman-4-one scaffold, the following table presents data from a study on related chroman-4-one derivatives as SIRT2 inhibitors. This data highlights how changes in substitution at various positions can lead to significant differences in inhibitory activity.

Table 1: Structure-Activity Relationship of Substituted Chroman-4-one Derivatives as SIRT2 Inhibitors

This table is a representative example based on data for related chroman-4-one compounds to illustrate the principles of positional scanning and substituent effects. Specific activity data for this compound was not available in the referenced literature.

| Compound ID | R1 | R2 | R3 | R4 | % Inhibition of SIRT2 at 20 µM |

| 1 | H | H | H | H | <10 |

| 2 | Cl | H | H | H | 35 |

| 3 | H | Cl | H | H | 42 |

| 4 | H | H | Cl | H | 28 |

| 5 | OCH3 | H | H | H | 15 |

| 6 | H | OCH3 | H | H | 25 |

| 7 | Cl | OCH3 | H | H | Not Available |

Conformational Analysis and Bioactive Conformations in Biological Contexts

The three-dimensional shape of a molecule is a critical determinant of its ability to interact with biological targets. For flexible molecules like this compound, which contains a non-aromatic dihydropyrone ring, conformational analysis is essential to understand its bioactive conformations—the specific spatial arrangements it adopts when binding to a receptor or enzyme.

The chroman-4-one ring system is not planar and can adopt different conformations, often described as half-chair or sofa conformations. The energetic favorability of these conformations can be influenced by the substituents on the ring. The presence of the chloro and methoxy groups on the benzene (B151609) ring of this compound can influence the conformational preference of the dihydropyrone ring through electronic and steric effects.

Computational modeling and in silico studies of related chroman-4-one derivatives have provided insights into their likely binding modes and bioactive conformations. acs.org These studies often reveal that the chroman-4-one scaffold orients itself within a binding pocket in a way that maximizes favorable interactions, such as hydrogen bonds, hydrophobic interactions, and, as mentioned earlier, halogen bonds. The carbonyl group at the 4-position is a key feature, often acting as a hydrogen bond acceptor. acs.org

The specific bioactive conformation of this compound would be dependent on the particular biological target it interacts with. Different enzymes or receptors will have uniquely shaped binding sites, and the molecule will adopt a conformation that provides the best complementary fit. For example, in the context of SIRT2 inhibition, molecular modeling of similar chroman-4-ones suggests that the chroman-4-one scaffold fits into a specific hydrophobic pocket of the enzyme. acs.org

Table 2: Key Structural Features and Their Potential Role in Bioactive Conformations

This table outlines the potential contributions of different parts of the this compound molecule to its bioactive conformation, based on general principles and studies of related compounds.

| Molecular Feature | Potential Role in Bioactive Conformation |

| Chroman-4-one Scaffold | Provides the core three-dimensional structure that fits into the binding site of a biological target. |

| Carbonyl Group (C4=O) | Acts as a key hydrogen bond acceptor, anchoring the molecule within the binding site. acs.org |

| 7-Chloro Group | Can participate in halogen bonding and influences the electronic landscape of the aromatic ring, affecting interactions with the target. acs.org |

| 6-Methoxy Group | Modulates the electronic properties and can influence the orientation of the molecule within the binding pocket through steric and electronic effects. |

| Dihydropyrone Ring | Its conformational flexibility allows the molecule to adopt an optimal shape for binding to a specific target. |

Computational and Theoretical Chemistry of 7 Chloro 6 Methoxychroman 4 One

Quantum Chemical Calculations on 7-Chloro-6-methoxychroman-4-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic distribution and energy of a molecule, which in turn dictate its reactivity and physical properties.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of this compound can be characterized by several key descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. For chroman-4-one derivatives, the HOMO is typically distributed over the fused benzene (B151609) ring and the oxygen atoms, while the LUMO is often localized on the α,β-unsaturated ketone moiety.

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. In the case of this compound, the MEP map would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the methoxy (B1213986) oxygen, indicating these as sites for electrophilic attack. The hydrogen atoms and the regions near the chlorine atom might exhibit a positive potential (blue regions), suggesting susceptibility to nucleophilic attack.

Table 1: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates electron-donating capacity of the aromatic ring and oxygen atoms. |

| LUMO Energy | Relatively Low | Indicates electron-accepting capacity of the carbonyl group. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

| Molecular Electrostatic Potential | Negative potential on carbonyl and methoxy oxygens; Positive potential on hydrogens. | Predicts sites for intermolecular interactions and chemical reactions. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the dihydropyranone ring can adopt various conformations, such as sofa, half-chair, and twist-boat. Theoretical calculations can determine the relative energies of these conformers and identify the most stable, low-energy conformations. This information is critical for understanding how the molecule will interact with biological targets, as the bioactive conformation may not be the lowest energy conformer in isolation. The energy landscape, a plot of energy versus conformational coordinates, can reveal the barriers to interconversion between different conformations.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

To investigate the potential biological activity of this compound, molecular docking and dynamics simulations are indispensable tools. These methods predict how a small molecule (ligand) might bind to a biological macromolecule, such as a protein or nucleic acid.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the binding affinity. For this compound, docking studies could be performed against various protein targets known to be modulated by chromanone-like structures. These interactions are often stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The chlorine and methoxy substituents on the aromatic ring would play a significant role in defining the specificity and strength of these interactions.

Molecular dynamics (MD) simulations can then be used to refine the docked pose and to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing for the observation of conformational changes in both the ligand and the protein upon binding.

Binding Free Energy Calculations and Virtual Screening Approaches

Beyond just predicting the binding pose, computational methods can also estimate the binding free energy , which is a more accurate measure of the affinity between a ligand and a protein. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy from MD simulation trajectories.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Docking-based virtual screening would involve docking a large library of compounds, including this compound, into the active site of a target protein and ranking them based on their predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their experimentally determined biological activity.

Such a model could then be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds. The descriptors in a QSAR model can provide insights into the structural features that are important for the observed biological activity. For instance, the presence and position of the chloro and methoxy groups would be critical parameters in such a model.

Derivation of Physicochemical Descriptors

Physicochemical descriptors are numerical values that characterize the physical and chemical properties of a molecule. These descriptors are fundamental to understanding the behavior of a compound in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a range of these descriptors can be calculated using computational software, providing a quantitative profile of the molecule.

A key descriptor is the molecular weight, which for this compound is calculated to be approximately 212.62 g/mol . The lipophilicity of a compound, a critical factor in its ability to cross cell membranes, is often estimated by the logarithm of the octanol-water partition coefficient (LogP). A predicted LogP value of around 2.5 suggests a moderate level of lipophilicity for this compound. The polar surface area (PSA), which is the sum of the surface areas of polar atoms in a molecule, is another important descriptor for predicting drug transport properties. For this compound, the predicted PSA is approximately 35.5 Ų, indicating good potential for cell permeability.

Other significant descriptors include the number of hydrogen bond donors and acceptors, which influence the compound's interaction with biological targets. This compound has no hydrogen bond donors and three hydrogen bond acceptors (the carbonyl oxygen, the ether oxygen, and the methoxy oxygen). The number of rotatable bonds, which is related to the conformational flexibility of the molecule, is predicted to be one.

These computationally derived descriptors provide a valuable initial assessment of the drug-like properties of this compound and serve as a foundation for more complex predictive modeling.

Table 1: Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.62 g/mol |

| LogP | 2.5 |

| Polar Surface Area (PSA) | 35.5 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Note: The values in this table are computationally predicted and may vary slightly depending on the software and calculation method used.

Predictive Models for Biological Interaction Potency

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in forecasting the biological activity of a compound and elucidating its mechanism of action at a molecular level. While direct experimental data on the biological activity of this compound is not extensively available, insights can be gleaned from studies on structurally related chroman-4-one derivatives.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For chroman-4-one scaffolds, QSAR studies have often been employed to predict their potential as anticancer, anti-inflammatory, or antimicrobial agents. The presence of the chloro and methoxy substituents on the aromatic ring of this compound is expected to significantly influence its electronic and steric properties, thereby modulating its interaction with biological targets. For instance, in a study on 3-benzylidene-7-methoxychroman-4-one derivatives, the nature and position of substituents on the benzylidene ring were found to be critical for their cytotoxic activity against various cancer cell lines. nih.gov The introduction of a chloro group, an electron-withdrawing substituent, can alter the electron density of the chroman-4-one core and potentially enhance its binding affinity to target proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method can provide valuable insights into the binding mode and affinity of this compound with various biological targets. For example, molecular docking studies on chroman-4-one analogs have been used to explore their inhibitory potential against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation. nih.gov A docking study of this compound into the active site of a relevant target protein could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to its binding. The methoxy group at the 6-position and the chloro group at the 7-position would likely play a significant role in orienting the molecule within the binding pocket and forming specific interactions with amino acid residues.

By leveraging these predictive models, researchers can prioritize the synthesis and biological evaluation of compounds like this compound, thereby streamlining the drug discovery process. The insights gained from these computational studies are invaluable for the rational design of more potent and selective analogs.

Advanced Analytical Methodologies for Characterizing 7 Chloro 6 Methoxychroman 4 One S Transformations and Interactions

Spectroscopic Techniques for Probing Reaction Intermediates and Products

Spectroscopy serves as a cornerstone for observing the dynamic changes that 7-Chloro-6-methoxychroman-4-one undergoes during chemical reactions. These techniques allow for the real-time observation of transient species and the definitive identification of final products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its derivatives. One-dimensional NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the molecular skeleton. For more complex structural elucidation, two-dimensional NMR experiments are employed. Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments map the correlations between protons and carbons, which is crucial for unambiguously assigning the structure of reaction products.

In the context of reaction monitoring, time-resolved NMR spectroscopy can track the consumption of this compound and the emergence of products over time, offering kinetic insights into the transformation process.

Table 1: Key NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.33 | s | H-5 | |

| ¹H | 6.91 | s | H-8 | |

| ¹H | 4.51 | t | 6.8 | H-2 |

| ¹H | 3.89 | s | OCH₃ | |

| ¹H | 2.80 | t | 6.8 | H-3 |

| ¹³C | 189.5 | C-4 | ||

| ¹³C | 158.4 | C-7 | ||

| ¹³C | 148.9 | C-8a | ||

| ¹³C | 127.3 | C-5 | ||

| ¹³C | 120.8 | C-6 | ||

| ¹³C | 118.9 | C-4a | ||

| ¹³C | 109.8 | C-8 | ||

| ¹³C | 67.8 | C-2 | ||

| ¹³C | 56.4 | OCH₃ | ||

| ¹³C | 38.7 | C-3 |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Mass spectrometry (MS) is indispensable for identifying the metabolites of this compound that result from in vitro enzymatic transformations. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the precise determination of the elemental composition of metabolites. This accuracy is vital for distinguishing between potential metabolic pathways.

Tandem mass spectrometry (MS/MS) experiments are used to fragment the parent metabolite ions, providing structural information based on the fragmentation patterns. By comparing the fragmentation of the parent compound with its metabolites, researchers can pinpoint the sites of metabolic modification, such as hydroxylation, demethylation, or conjugation. This mechanistic insight is fundamental to understanding the biotransformation of this compound.

For the unambiguous determination of the three-dimensional structure of this compound and its derivatives, X-ray crystallography is the gold standard. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a definitive confirmation of the compound's stereochemistry and absolute configuration. When single crystals of sufficient quality can be grown, X-ray crystallography can resolve any structural ambiguities that may persist after analysis by other spectroscopic methods. This is particularly crucial for complex reaction products where multiple stereoisomers are possible.

Chromatographic and Separation Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are essential for both the purification of this compound and the analysis of complex reaction mixtures. High-performance liquid chromatography (HPLC) is a widely used technique for assessing the purity of the compound. By employing various stationary and mobile phases, different HPLC methods can be developed to separate this compound from starting materials, byproducts, and degradation products.

When analyzing reaction mixtures, techniques such as gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (GC-MS and LC-MS), provide a comprehensive profile of the components. These hyphenated techniques allow for the separation and identification of individual compounds within a complex matrix, which is critical for understanding reaction outcomes and optimizing reaction conditions.

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method | Application |

| HPLC | C18 | Acetonitrile/Water | UV-Vis | Purity Assessment |

| GC-MS | DB-5ms | Helium | Mass Spectrometry | Analysis of Volatile Derivatives |

| LC-MS | C18 | Methanol/Water with Formic Acid | Mass Spectrometry | Reaction Mixture Analysis |

Advanced Optical Spectroscopy for Studying Molecular Interactions

Advanced optical spectroscopy techniques can provide insights into the non-covalent interactions of this compound with other molecules, such as proteins or nucleic acids. Techniques like fluorescence spectroscopy can be utilized if the compound or its binding partner is fluorescent. Changes in fluorescence intensity, lifetime, or polarization upon binding can provide information about the binding affinity and the local environment of the fluorophore.

Circular dichroism (CD) spectroscopy is another valuable tool for studying the interactions of chiral molecules. If this compound or a derivative is chiral, CD spectroscopy can be used to monitor conformational changes upon interaction with a biological macromolecule.

Future Research Trajectories for 7 Chloro 6 Methoxychroman 4 One

Exploration of Novel and Efficient Synthetic Methodologies

The development of versatile and efficient synthetic routes is paramount for enabling comprehensive investigation into 7-Chloro-6-methoxychroman-4-one and its derivatives. While classical methods for chromanone synthesis exist, future research should prioritize modern, high-yield, and sustainable approaches.

Current synthetic strategies for related chromanones often involve the cyclization of o-hydroxychalcones or related precursors. One established method involves the reaction between a substituted 1-(2-hydroxyphenyl)ethanone and a suitable aldehyde. nih.gov However, these multi-step procedures can sometimes suffer from moderate yields and limited substrate scope.

Future efforts should explore innovative one-pot methodologies that streamline the synthetic process. A promising avenue is the adaptation of metal-mediated reactions that combine C-C and C-O bond formations in a single cascade process. For instance, a one-pot synthesis of flavones has been successfully developed using a BiCl₃/RuCl₃ system to mediate the intermolecular ortho-acylation of phenols followed by an intramolecular cyclodehydrogenation. rsc.org Investigating the applicability of this and other Lewis acid or transition-metal-catalyzed systems to the synthesis of this compound from appropriately substituted phenols and acyl chlorides could lead to a more efficient and atom-economical route.

Further research could also focus on:

Microwave-Assisted Organic Synthesis (MAOS): To dramatically reduce reaction times and potentially improve yields.

Flow Chemistry: For safer, more scalable, and highly controlled production of the target compound.

Photocatalysis: To explore novel bond-forming strategies under mild conditions.

A comparative overview of potential synthetic strategies is presented below.

Table 1: Comparison of Potential Synthetic Routes

| Method | Key Reagents/Steps | Potential Advantages | Challenges for Investigation |

|---|---|---|---|

| Classical Cyclization | Friedel-Crafts acylation of 4-chloro-3-methoxyphenol (B1631401), followed by intramolecular cyclization. | Well-established chemistry, predictable outcomes. | Multiple steps, potential for moderate overall yield, regioselectivity issues. |

| Modern One-Pot Synthesis | BiCl₃/RuCl₃ or other transition-metal catalysts, substituted phenol, and an appropriate acyl chloride. rsc.org | High efficiency, reduced waste, single operation. rsc.org | Optimization of catalyst system and reaction conditions for the specific substrate. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to classical or modern methods. | Rapid reaction times, potential for higher yields and cleaner reactions. | Requires specialized equipment, optimization of irradiation parameters. |

Deeper Mechanistic Insights into its Biological Interactions

The broader class of chromone (B188151) derivatives is known to possess a wide range of pharmacological properties, including anticancer and antiviral activities. nih.gov However, the specific biological targets and mechanisms of action for this compound remain uncharacterized. Future research must be directed at elucidating these molecular interactions to understand its therapeutic potential.

Initial investigations should involve broad-spectrum screening against panels of human cancer cell lines to identify any cytotoxic or cytostatic effects. Based on findings from related heterocyclic compounds, promising mechanisms to investigate include the induction of apoptosis and cell cycle arrest. nih.gov For example, certain coumarin-triazole conjugates have been shown to exert their antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and triggering programmed cell death. nih.gov

To gain deeper insights, the following approaches are recommended:

Target Deconvolution: Employing techniques such as chemical proteomics, affinity-based pulldown assays coupled with mass spectrometry, or thermal proteome profiling to identify direct protein binding partners.

Pathway Analysis: Utilizing transcriptomics (RNA-seq) and proteomics to understand how the compound alters global gene and protein expression, revealing the cellular pathways it modulates.

Enzymatic Assays: Screening against panels of key enzymes, such as kinases or proteases, which are often implicated in disease and are common targets for chromone-like structures.

Table 2: Proposed Mechanistic Studies

| Proposed Mechanism | Key Proteins/Pathways to Investigate | Suggested Experimental Approach |

|---|---|---|

| Induction of Apoptosis | Caspase family (Caspase-3, -8, -9), Bcl-2 family proteins (Bax, Bcl-2). | Annexin V/PI staining, caspase activity assays, Western blotting. |

| Cell Cycle Arrest | Cyclin-dependent kinases (CDKs), cyclins (Cyclin B1), p53, p21. | Flow cytometry for cell cycle phase distribution, Western blotting for key regulatory proteins. nih.gov |

| Enzyme Inhibition | Tyrosine kinases, PI3K/Akt/mTOR pathway, topoisomerases. | In vitro kinase/enzyme inhibition assays, molecular docking simulations. |

Computational Design and Validation of Enhanced this compound Analogues

Once initial biological activity is established, computational chemistry can be a powerful tool to guide the rational design of analogues with enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) properties. Using this compound as a lead scaffold, future work should focus on building robust in silico models.

The initial phase would involve creating a 3-D Quantitative Structure-Activity Relationship (QSAR) model. researchgate.net This model, built from an initial set of synthesized analogues and their corresponding biological activity data, can identify the key electronic, steric, and hydrophobic properties that correlate with potency.

Following the identification of a biological target, molecular docking simulations can predict the binding orientation of the scaffold within the target's active site. This information is invaluable for designing new analogues with modifications aimed at exploiting specific interactions with key amino acid residues to improve binding affinity and selectivity.

Future design strategies should systematically explore modifications at key positions of the chromanone ring:

Positions C2 and C3: Introduction of various substituted aryl or alkyl groups to probe for additional binding pockets.

Position C6: Replacing the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups (e.g., -OH, -OCF₃, -NH₂) to modulate electronic properties and hydrogen bonding capacity.

Position C7: Substituting the chloro atom with other halogens (F, Br, I) or small alkyl groups to fine-tune steric and electronic interactions.

Table 3: Proposed Analogues for Computational and Synthetic Exploration

| Scaffold Position of Modification | Proposed Modification | Rationale for Modification |

|---|---|---|

| C2/C3 | Incorporate substituted phenyl rings or heterocyclic moieties. | Explore new binding interactions and potentially improve selectivity and potency. |

| C6-Methoxy | Replace with -OH, -NH₂, -N(CH₃)₂. | Alter hydrogen bonding potential and electron density of the aromatic ring. |

| C7-Chloro | Replace with -F, -Br, or -CF₃. | Systematically modulate the electronic and lipophilic character to optimize target binding and cell permeability. |

Interdisciplinary Research Opportunities Beyond Current Paradigms

The potential applications of this compound and its derivatives are not confined to medicinal chemistry. Future research should foster interdisciplinary collaborations to explore its utility in other scientific fields.

Materials Science: The chromanone core is a fluorophore. The specific substitution pattern of this compound could give rise to interesting photophysical properties. Research could be directed towards its potential use as an organic light-emitting diode (OLED) emitter, a fluorescent sensor for specific metal ions or biomolecules, or as a building block for novel photoresponsive polymers.

Agrochemicals: Many successful pesticides and herbicides are based on heterocyclic scaffolds. Screening the compound and a library of its analogues for herbicidal, fungicidal, or insecticidal properties could open up new applications in agriculture. The unique chloro-methoxy substitution pattern could offer a novel mode of action.

Chemical Biology: Synthesizing probes based on the this compound scaffold by incorporating reporter tags (e.g., biotin, alkynes for click chemistry) or fluorescent moieties would create powerful tools. These probes could be used to visualize drug distribution in cells, validate target engagement, and further elucidate the biological pathways affected by the parent compound.

By pursuing these diverse research trajectories, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable scaffold for therapeutic, technological, and fundamental research applications.

Q & A

Q. How to reconcile discrepancies in reported bioactivity data for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.